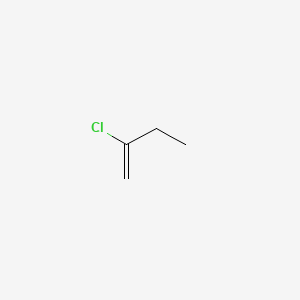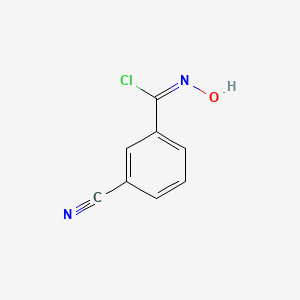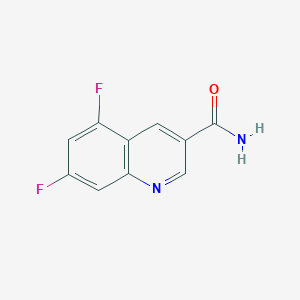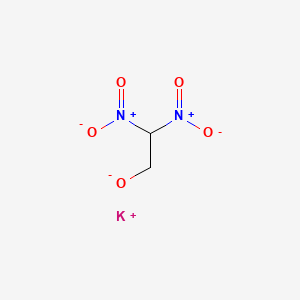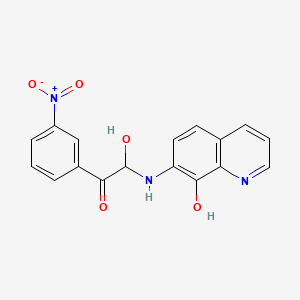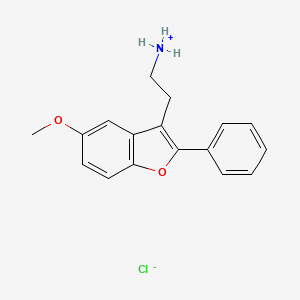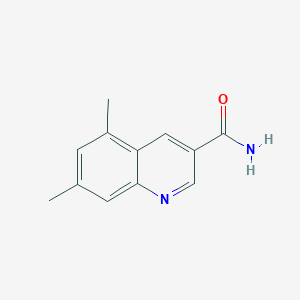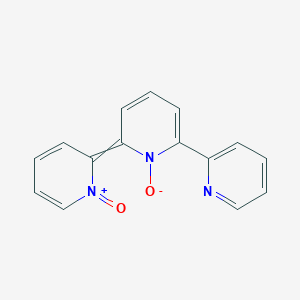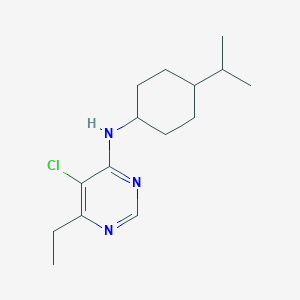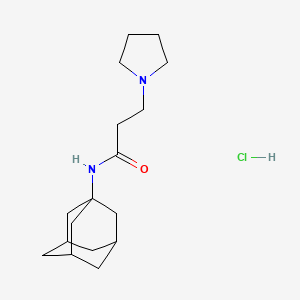
1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride is a compound that features a unique adamantyl group attached to a pyrrolidinepropionamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride typically involves the reaction of adamantane derivatives with pyrrolidinepropionamide under specific conditions. One common method involves the use of 1-adamantylamine as a starting material, which is then reacted with pyrrolidinepropionamide in the presence of hydrochloric acid to form the monohydrochloride salt .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process starting from adamantane. The adamantane is first brominated to form 1-bromoadamantane, which is then reacted with formamide to produce N-(1-adamantyl)formamide. This intermediate is subsequently hydrolyzed with hydrochloric acid to yield the desired product .
化学反応の分析
Types of Reactions: 1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under specific conditions to form adamantyl ketones or alcohols.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The adamantyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various adamantyl derivatives, such as adamantyl ketones, alcohols, and substituted adamantanes .
科学的研究の応用
1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride has several scientific research applications:
作用機序
The mechanism of action of 1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
類似化合物との比較
- 1-Adamantylacetic acid
- N-(1-adamantyl)-acetamide
- N-(1-adamantyl)-4-ethoxycarbonylpiperidine-1-carbothioamide
Uniqueness: 1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride is unique due to its specific combination of the adamantyl group with the pyrrolidinepropionamide backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
25517-21-9 |
|---|---|
分子式 |
C17H29ClN2O |
分子量 |
312.9 g/mol |
IUPAC名 |
N-(1-adamantyl)-3-pyrrolidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O.ClH/c20-16(3-6-19-4-1-2-5-19)18-17-10-13-7-14(11-17)9-15(8-13)12-17;/h13-15H,1-12H2,(H,18,20);1H |
InChIキー |
SWRSTPSPOWYSQW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCC(=O)NC23CC4CC(C2)CC(C4)C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



